N-[(2-Nitrophenyl)sulfanyl]methanamine
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Overview
Description
N-[(2-Nitrophenyl)sulfanyl]methanamine is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanyl methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]methanamine typically involves the reaction of 2-nitrothiophenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2-nitrothiophenol: This is achieved by nitration of thiophenol using a mixture of concentrated nitric acid and sulfuric acid.
Reaction with Formaldehyde and Ammonia: The 2-nitrothiophenol is then reacted with formaldehyde and ammonia in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-Nitrophenyl)sulfanyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)methanamine
- N-(2-Nitrophenyl)ethanamine
- N-(2-Nitrophenyl)propanamine
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]methanamine is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
24398-40-1 |
---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
N-(2-nitrophenyl)sulfanylmethanamine |
InChI |
InChI=1S/C7H8N2O2S/c1-8-12-7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 |
InChI Key |
NYZXTONSHGHHEO-UHFFFAOYSA-N |
Canonical SMILES |
CNSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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